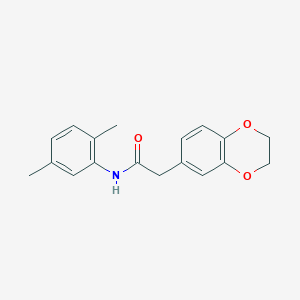![molecular formula C21H17N5O2 B7540407 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide, also known as BIX-01294, is a small molecule inhibitor that has gained attention in the field of epigenetics. It is a potent inhibitor of G9a, a histone lysine methyltransferase, which is responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2). This post-translational modification is associated with transcriptional repression and plays a crucial role in gene expression regulation.
作用机制
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide binds to the SET domain of G9a, preventing its catalytic activity. This results in a decrease in H3K9me1/2 levels and a subsequent increase in gene expression. 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide is highly selective for G9a and does not inhibit other histone lysine methyltransferases.
Biochemical and Physiological Effects:
In addition to its role in gene expression regulation, 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the differentiation of embryonic stem cells into neural progenitor cells.
实验室实验的优点和局限性
One of the main advantages of 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide is its selectivity for G9a, which allows for specific inhibition of this enzyme without affecting other histone lysine methyltransferases. This is important for studying the role of G9a in biological processes. However, 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has limitations in terms of its potency and bioavailability, which may affect its effectiveness in certain experiments.
未来方向
There are several future directions for research involving 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Studies have shown that 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the role of G9a in neural development and function. 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has been shown to enhance the differentiation of embryonic stem cells into neural progenitor cells, and further research is needed to determine its potential for neural regeneration and repair.
合成方法
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide was first synthesized by a group of researchers led by Dr. Mark Bedford at the University of Texas M.D. Anderson Cancer Center in 2006. The synthesis involves a multi-step process, starting with the reaction of 4-(aminomethyl)benzoic acid with 4-nitrophenylhydrazine to form 4-(benzimidazol-1-yl)benzoic acid. This intermediate is then reacted with 4-aminobenzamide to yield 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide.
科学研究应用
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has been widely used in scientific research to investigate the role of G9a in various biological processes. Studies have shown that inhibition of G9a by 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide leads to a decrease in H3K9me1/2 levels and an increase in gene expression. This has been observed in multiple cell types, including embryonic stem cells, cancer cells, and neurons.
属性
IUPAC Name |
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c22-21(28)25-16-9-7-15(8-10-16)24-20(27)14-5-11-17(12-6-14)26-13-23-18-3-1-2-4-19(18)26/h1-13H,(H,24,27)(H3,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIXBXPPLCLGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)

![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)

![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)

![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)
![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)
